molecular formula C4H4Cl7O2P B13746120 Bis(2,2,2-trichloroethyl) phosphorochloridite CAS No. 41662-41-3

Bis(2,2,2-trichloroethyl) phosphorochloridite

Cat. No.: B13746120
CAS No.: 41662-41-3
M. Wt: 363.2 g/mol
InChI Key: OPIFVIONPVPSHF-UHFFFAOYSA-N
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Description

Bis(2,2,2-trichloroethyl) phosphorochloridite is a chemical compound with the molecular formula C4H4Cl7O2P. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by its high reactivity due to the presence of multiple chlorine atoms and a phosphorochloridite group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2,2,2-trichloroethyl) phosphorochloridite can be synthesized through the reaction of 2,2,2-trichloroethanol with phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

2 Cl3CCH2OH+PCl3(Cl3CCH2O)2PCl+2 HCl2 \ Cl_3CCH_2OH + PCl_3 \rightarrow (Cl_3CCH_2O)_2PCl + 2 \ HCl 2 Cl3​CCH2​OH+PCl3​→(Cl3​CCH2​O)2​PCl+2 HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is usually carried out in the presence of a solvent such as toluene to facilitate the mixing and reaction of the components. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,2-trichloroethyl) phosphorochloridite undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols or amines.

    Oxidation Reactions: The compound can be oxidized to form phosphorochloridate derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as bis(2,2,2-trichloroethyl) phosphorochloridate or bis(2,2,2-trichloroethyl) phosphoramidate can be formed.

    Oxidation Products: Phosphorochloridate derivatives are the major products of oxidation reactions.

    Hydrolysis Products: Phosphoric acid derivatives and hydrochloric acid are formed during hydrolysis.

Scientific Research Applications

Bis(2,2,2-trichloroethyl) phosphorochloridite has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nucleoside analogs and other phosphorus-containing compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into the compound’s potential as a precursor for drug development is ongoing.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(2,2,2-trichloroethyl) phosphorochloridite involves its high reactivity due to the presence of multiple chlorine atoms and a phosphorochloridite group. The compound can readily undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of various organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,2,2-trichloroethyl) phosphorochloridate
  • Bis(2,2,2-trichloroethyl) phosphoramidate
  • Bis(2,2,2-trichloroethyl) phosphorothioate

Uniqueness

Bis(2,2,2-trichloroethyl) phosphorochloridite is unique due to its specific reactivity profile, which is influenced by the presence of the phosphorochloridite group. This makes it particularly useful in certain types of organic synthesis reactions where other similar compounds may not be as effective.

Properties

CAS No.

41662-41-3

Molecular Formula

C4H4Cl7O2P

Molecular Weight

363.2 g/mol

IUPAC Name

chloro-bis(2,2,2-trichloroethoxy)phosphane

InChI

InChI=1S/C4H4Cl7O2P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2

InChI Key

OPIFVIONPVPSHF-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Cl)Cl)OP(OCC(Cl)(Cl)Cl)Cl

Origin of Product

United States

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